molecular formula C30H46O2 B593574 Deoxyflindissone CAS No. 107176-31-8

Deoxyflindissone

Cat. No.: B593574
CAS No.: 107176-31-8
M. Wt: 438.696
InChI Key: WAGHSYJXJAHWPX-LLUYJYKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxyflindissone is a tirucallane triterpenoid compound, specifically identified as (13α,14β,17α,20S,23R)-21,23-epoxylanosta-7,24-dien-3-one. It has been isolated from the stems and stem bark of the plant Cornus walteri . This compound is known for its significant cytotoxic activity, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyflindissone can be synthesized through the extraction of Cornus walteri using methanol. The methanolic extract is then subjected to chromatographic separation to isolate the compound . The detailed synthetic route involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes. The stems and stem bark of Cornus walteri are dried and chopped before being extracted with methanol. The extract is then purified using chromatographic techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Deoxyflindissone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Deoxyflindissone has a wide range of scientific research applications:

Mechanism of Action

Deoxyflindissone exerts its effects primarily through its cytotoxic activity. It targets specific cellular pathways and molecular targets, leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is known to interfere with cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

Properties

IUPAC Name

(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(3S,5R)-5-(2-methylprop-1-enyl)oxolan-3-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O2/c1-19(2)16-21-17-20(18-32-21)22-10-14-30(7)24-8-9-25-27(3,4)26(31)12-13-28(25,5)23(24)11-15-29(22,30)6/h8,16,20-23,25H,9-15,17-18H2,1-7H3/t20-,21+,22+,23+,25+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGHSYJXJAHWPX-LLUYJYKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1CC(CO1)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H]1C[C@H](CO1)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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